3-(3-Fluorophenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and pyridine. This compound is of significant interest due to its potential pharmacological activities and its role as a synthetic intermediate in medicinal chemistry .
Preparation Methods
The synthesis of 4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 3-fluorobenzoyl hydrazine with carbon disulfide and potassium hydroxide to form the intermediate 3-(3-fluorophenyl)-1,2,4-triazole-5-thiol. This intermediate is then reacted with 2-chloropyridine under basic conditions to yield the target compound .
Chemical Reactions Analysis
4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, antifungal, and anticancer activities, making it a subject of interest in biological studies.
Medicine: Due to its pharmacological properties, it is investigated for its potential use in drug development, particularly as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. It can also modulate receptor activity by binding to receptor sites, altering signal transduction pathways .
Comparison with Similar Compounds
4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine is unique due to its combination of triazole, thiadiazole, and pyridine moieties. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share the triazole and thiadiazole rings but differ in their substituents and overall structure.
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds have a similar triazole ring but are fused with a pyrazine ring instead of a thiadiazole ring.
Properties
Molecular Formula |
C14H8FN5S |
---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H8FN5S/c15-11-3-1-2-10(8-11)12-17-18-14-20(12)19-13(21-14)9-4-6-16-7-5-9/h1-8H |
InChI Key |
XBUTUGSBIKDPIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)C4=CC=NC=C4 |
Origin of Product |
United States |
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